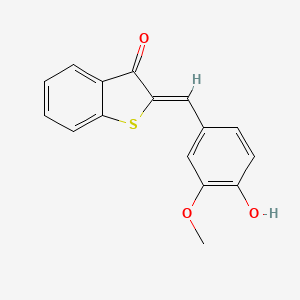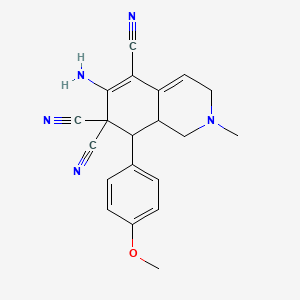![molecular formula C23H24BrNO4S2 B11676083 (5E)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676083.png)
(5E)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a brominated aromatic ring, and a tert-butylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions.
Bromination: The aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: The tert-butylphenoxy group is introduced via a nucleophilic substitution reaction, where the phenol reacts with an appropriate alkyl halide in the presence of a base.
Methoxylation: The methoxy group is typically introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and yield. This often involves:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalyst recycling: To reduce costs and environmental impact.
Purification techniques: Such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
(5E)-5-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the aromatic bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Dehalogenated products: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
科学的研究の応用
(5E)-5-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用機序
The mechanism by which (5E)-5-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways that regulate cell growth, apoptosis, and differentiation.
Binding Interactions: The compound binds to active sites of enzymes, inhibiting their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Thiazolidinones: Other thiazolidinone derivatives share the core structure but vary in their substituents, leading to different biological activities.
Uniqueness
(5E)-5-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a brominated aromatic ring, a thiazolidinone core, and a tert-butylphenoxy group, which confer distinct chemical and biological properties.
特性
分子式 |
C23H24BrNO4S2 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC名 |
(5E)-5-[[3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H24BrNO4S2/c1-23(2,3)15-5-7-16(8-6-15)28-9-10-29-20-17(24)11-14(12-18(20)27-4)13-19-21(26)25-22(30)31-19/h5-8,11-13H,9-10H2,1-4H3,(H,25,26,30)/b19-13+ |
InChIキー |
SIPKTDCVQBOGEY-CPNJWEJPSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=S)S3)OC |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)S3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2-methylpropan-1-one](/img/structure/B11676009.png)

![(2E,5E)-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11676022.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11676024.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[2-(2-phenoxyethoxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11676029.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11676035.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11676039.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11676043.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11676044.png)
![3-(2-bromophenoxy)-7-[(4-chlorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11676055.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11676060.png)

![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11676078.png)
